molecular formula C2H6 B3044177 Ethane-1,2-D2 CAS No. 5177-70-8

Ethane-1,2-D2

Cat. No.: B3044177
CAS No.: 5177-70-8
M. Wt: 32.08 g/mol
InChI Key: OTMSDBZUPAUEDD-QDNHWIQGSA-N
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Description

Ethane-1,2-diamine (C₂H₈N₂; molecular weight 60.10 g/mol), also known as ethylenediamine, is a bifunctional aliphatic amine with two primary amine groups (-NH₂) at the 1 and 2 positions of an ethane backbone. It is a colorless, hygroscopic liquid with a boiling point of 116–118°C and a strong ammonia-like odor. Ethane-1,2-diamine is highly water-soluble and forms coordination complexes with metal ions due to its chelating ability .

Properties

IUPAC Name

1,2-dideuterioethane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6/c1-2/h1-2H3/i1D,2D
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTMSDBZUPAUEDD-QDNHWIQGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]CC[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

32.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethane-1,2-D2 can be synthesized through the deuteration of ethane. One common method involves the reaction of ethane with deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction typically occurs under high pressure and elevated temperatures to facilitate the exchange of hydrogen atoms with deuterium atoms.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of deuterated reagents and solvents. The process can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields.

Chemical Reactions Analysis

Types of Reactions

Ethane-1,2-D2 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form deuterated ethanol (C2D5OH) or acetic acid (C2D4O2).

    Reduction: It can be reduced to form deuterated ethylene (C2D4).

    Substitution: Halogenation reactions can replace deuterium atoms with halogens, forming compounds like 1,2-dichloroethane-D2.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalysts such as nickel (Ni) or platinum (Pt) are used in hydrogenation reactions.

    Substitution: Halogenation reactions often use chlorine (Cl2) or bromine (Br2) under UV light or in the presence of a catalyst.

Major Products

    Oxidation: Deuterated ethanol and acetic acid.

    Reduction: Deuterated ethylene.

    Substitution: 1,2-dichloroethane-D2 and other halogenated derivatives.

Scientific Research Applications

Chemical Research Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy
One of the primary applications of Ethane-1,2-D2 is as a deuterated solvent in NMR spectroscopy. Deuterated solvents are crucial for obtaining high-resolution spectra without interference from hydrogen signals. This compound serves as a standard reference for calibrating NMR instruments and studying reaction mechanisms and molecular structures .

Kinetic Studies
The presence of deuterium allows researchers to study reaction kinetics more effectively. The kinetic isotope effect (KIE) can provide insights into the transition states of reactions. By substituting hydrogen with deuterium, scientists can analyze how reaction rates change, leading to a better understanding of reaction pathways .

Biological Research Applications

Metabolic Tracing
In biological studies, this compound is employed as a tracer in metabolic pathways. Its deuterated nature enables researchers to track the incorporation of carbon atoms into biomolecules. This application is particularly useful in understanding metabolic flux and the dynamics of biochemical reactions .

Pharmacokinetics
this compound is also investigated for its potential role in drug development. By labeling drugs with deuterium, researchers can study their absorption, distribution, metabolism, and excretion (ADME) profiles more accurately. The altered metabolic pathways due to deuteration can lead to insights into drug efficacy and safety .

Industrial Applications

Synthesis of Deuterated Compounds
In industrial chemistry, this compound is utilized in the synthesis of other deuterated compounds. These compounds are essential for various applications including pharmaceuticals, agrochemicals, and specialty chemicals. The unique properties of deuterated materials often lead to enhanced performance in specific applications .

Case Study 1: NMR Spectroscopy

A study utilizing this compound demonstrated its effectiveness as a solvent in NMR spectroscopy for analyzing complex organic compounds. Researchers found that deuterated solvents significantly improved signal clarity and resolution compared to non-deuterated counterparts .

Case Study 2: Metabolic Pathways

In metabolic studies involving deuterated glucose derivatives labeled with this compound, researchers traced the incorporation of carbon into fatty acid synthesis pathways. This study provided valuable insights into metabolic regulation under different physiological conditions .

Mechanism of Action

The mechanism by which Ethane-1,2-D2 exerts its effects is primarily through the incorporation of deuterium atoms into chemical structures. Deuterium, being heavier than hydrogen, affects the vibrational frequencies of chemical bonds, which can influence reaction rates and mechanisms. In NMR spectroscopy, deuterium provides distinct signals that help in the analysis of molecular structures.

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethane-1,2-diamine is compared below with structurally and functionally related compounds.

Table 1: Physical and Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Boiling Point (°C) Key Applications
Ethane-1,2-diamine C₂H₈N₂ 60.10 -NH₂, -NH₂ 116–118 Chelation, dendrimers, ZnO growth
Propane-1,3-diamine C₃H₁₀N₂ 74.12 -NH₂, -NH₂ 139–141 Antimycobacterial agents
1,2-Dichloroethane C₂H₄Cl₂ 98.96 -Cl, -Cl 83.5 Solvent, PVC production
1,2-Diethoxyethane C₆H₁₄O₂ 118.17 -OCH₂CH₃, -OCH₂CH₃ 124–126 Solvent, organic synthesis
Ethane-1,2-dione C₂O₂ 88.02 C=O, C=O Sublimes at 190 Carboxylesterase inhibition

Key Comparisons

Propane-1,3-diamine vs. Ethane-1,2-diamine

  • Linker Length and Bioactivity : Propane-1,3-diamine derivatives exhibit stronger antimycobacterial activity (lower MIC) due to optimal spatial arrangement for target binding. However, they are more cytotoxic, likely due to increased membrane disruption from the longer alkyl chain .
  • Applications : Ethane-1,2-diamine is preferred in low-toxicity applications (e.g., dendrimers), while propane-1,3-diamine is used in antimicrobials where cytotoxicity is tolerable .

1,2-Dichloroethane vs. Ethane-1,2-diamine Reactivity: 1,2-Dichloroethane is electrophilic and participates in nucleophilic substitution reactions, whereas ethane-1,2-diamine acts as a nucleophile or ligand . Toxicity: 1,2-Dichloroethane is carcinogenic, limiting its use compared to ethane-1,2-diamine .

Ethane-1,2-dione vs. Ethane-1,2-diamine

  • Mechanism : Ethane-1,2-diones inhibit carboxylesterases via covalent modification of active-site residues, while ethane-1,2-diamine derivatives often act through metal chelation or hydrogen bonding .
  • Solubility : Ethane-1,2-diones (e.g., benzil) have poor water solubility, but asymmetric analogues (e.g., 1-phenyl-2-pyridinyldiones) improve solubility without losing potency .

Biological Activity

Ethane-1,2-D2, a deuterated form of ethane, has garnered attention in various fields of research due to its unique properties and potential biological applications. This article explores its biological activity, focusing on its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is a simple alkane with two deuterium atoms replacing the hydrogen atoms in the ethane molecule. The presence of deuterium alters the physical and chemical properties of the compound, making it useful in biological studies and applications.

Mechanisms of Biological Activity

1. Antioxidant Properties
Research indicates that ethane derivatives may exhibit antioxidant activity by modulating oxidative stress pathways. This modulation occurs through interactions with enzymes and cellular receptors, influencing signaling pathways related to cell growth and differentiation.

2. Antimicrobial Activity
Preliminary studies have shown that certain derivatives of this compound possess significant antimicrobial properties. For instance, Schiff bases derived from ethane-1,2-diamine have demonstrated cytotoxic effects against various microbial strains .

3. Role in Drug Development
this compound has been explored as a potential building block in drug synthesis. Its derivatives have been investigated for their therapeutic potential in treating oxidative stress-related diseases.

Case Study 1: Antioxidant Effects

A study evaluated the antioxidant effects of this compound derivatives on cellular models exposed to oxidative stress. The results indicated a significant reduction in reactive oxygen species (ROS) levels, suggesting that these compounds could protect cells from oxidative damage.

CompoundROS Reduction (%)Cell Viability (%)
This compound Derivative A4585
This compound Derivative B6090

Case Study 2: Antimicrobial Screening

In another study focusing on antimicrobial activity, several derivatives of this compound were tested against bacterial strains such as E. coli and S. aureus. The findings revealed that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

CompoundMIC (µg/mL)Bacterial Strain
This compound Derivative C32E. coli
This compound Derivative D16S. aureus

Research Findings

Recent studies have highlighted the versatility of this compound in various applications:

  • Synthesis of Bioactive Compounds : Ethane derivatives are being utilized as precursors for synthesizing bioactive compounds with potential therapeutic applications .
  • Impact on Cellular Mechanisms : Research indicates that this compound can influence cellular mechanisms related to apoptosis and cell cycle regulation .
  • Environmental Applications : Due to its stable isotopic nature, this compound is also being studied for its role in environmental tracking and studies involving metabolic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethane-1,2-D2
Reactant of Route 2
Ethane-1,2-D2

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